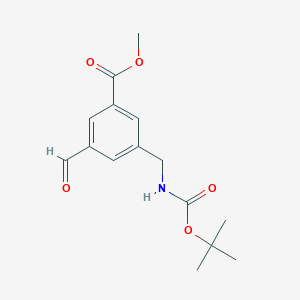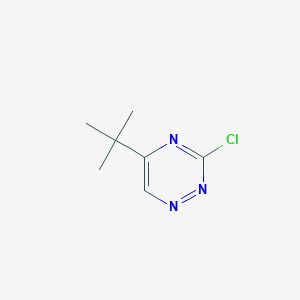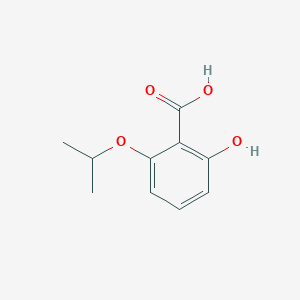![molecular formula C9H11FN2O B14849638 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an aminoethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced using reagents like Selectfluor® . The aminoethyl group can be added through reductive amination, using reagents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor® for fluorination, sodium cyanoborohydride for reductive amination.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the aminoethyl group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride
Comparison: 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, this compound may exhibit enhanced reactivity and selectivity in certain reactions, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C9H11FN2O |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
1-[4-(2-aminoethyl)-6-fluoropyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11FN2O/c1-6(13)8-4-7(2-3-11)5-9(10)12-8/h4-5H,2-3,11H2,1H3 |
InChIキー |
AAANOFXYWLVNQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)CCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)





![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)





![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)
